molecular formula C9H10FNO4S B2920793 3-((3-Fluorophenyl)sulfonamido)propanoic acid CAS No. 690646-10-7

3-((3-Fluorophenyl)sulfonamido)propanoic acid

Cat. No. B2920793
CAS RN: 690646-10-7
M. Wt: 247.24
InChI Key: VJNJTPCJMBPYFS-UHFFFAOYSA-N
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Description

“3-((3-Fluorophenyl)sulfonamido)propanoic acid” is a chemical compound with the CAS Number: 690646-10-7 . It has a molecular weight of 247.25 and its IUPAC name is N-[(3-fluorophenyl)sulfonyl]-beta-alanine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-((3-Fluorophenyl)sulfonamido)propanoic acid” is 1S/C9H10FNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-((3-Fluorophenyl)sulfonamido)propanoic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Fluorescent Probes in Protein Studies

The use of fluorophores to study protein dynamics, structure, and interactions is a vital application in biological research. A specific example involves the genetic encoding of fluorescent amino acids like dansylalanine, an analog of 3-((3-Fluorophenyl)sulfonamido)propanoic acid, in proteins to monitor their unfolding or interactions in real-time. This approach allows for the direct observation of protein behavior in various conditions, providing insights into their function and mechanism of action in living systems (Summerer et al., 2006).

Proton Exchange Membranes for Fuel Cells

A crucial area of research involves the development of materials for energy technologies, such as fuel cells. Comb-shaped poly(arylene ether sulfones) incorporating sulfonated side chains derived from 3-((3-Fluorophenyl)sulfonamido)propanoic acid analogs show promising properties as proton exchange membranes. These materials exhibit high proton conductivity and are essential for the efficient operation of fuel cells, potentially leading to more sustainable energy sources (Kim et al., 2008).

Environmental Impact and Degradation Studies

Understanding the environmental fate and degradation pathways of fluorinated compounds, including those related to 3-((3-Fluorophenyl)sulfonamido)propanoic acid, is vital for assessing their ecological impact. Research in this field focuses on the microbial degradation of polyfluoroalkyl chemicals, providing insights into how these persistent organic pollutants break down in natural settings. This information is critical for developing strategies to mitigate their environmental footprint and for designing more eco-friendly compounds in the future (Liu & Avendaño, 2013).

Antimicrobial and Enzyme Inhibition Studies

The antimicrobial and enzyme inhibition properties of compounds derived from 3-((3-Fluorophenyl)sulfonamido)propanoic acid are of significant interest in medicinal chemistry. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid related to 3-((3-Fluorophenyl)sulfonamido)propanoic acid, have been synthesized and tested for their antimicrobial potency. Such studies are essential for the development of new therapeutic agents, especially in the face of rising antibiotic resistance (Janakiramudu et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-Fluorophenyl)propionic acid”, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . These hazards may be similar for “3-((3-Fluorophenyl)sulfonamido)propanoic acid”, but specific safety data for this compound was not found in the sources I accessed.

Mechanism of Action

Target of Action

The primary targets of 3-((3-Fluorophenyl)sulfonamido)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-((3-Fluorophenyl)sulfonamido)propanoic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-((3-Fluorophenyl)sulfonamido)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNJTPCJMBPYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorophenyl)sulfonamido)propanoic acid

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